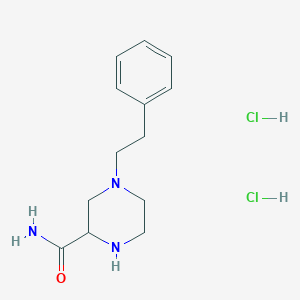

4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride

Description

Properties

IUPAC Name |

4-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNHXBAGULGHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article presents an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a phenethyl group attached to the piperazine ring. Its chemical formula is , and it features two hydrochloride groups that enhance its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endogenous lipid signaling molecules such as anandamide. By inhibiting FAAH, this compound increases the levels of these lipid mediators, which are involved in pain modulation, inflammation, and neuroprotection .

Biological Activities

1. Analgesic Effects

- The compound exhibits analgesic properties by enhancing endocannabinoid signaling through FAAH inhibition. This mechanism has been demonstrated in various animal models, where it effectively reduced pain responses associated with inflammatory and neuropathic conditions .

2. Anti-inflammatory Properties

- Research indicates that this compound can modulate inflammatory pathways. It has been shown to decrease pro-inflammatory cytokine levels, thereby mitigating inflammation in experimental models .

3. Neuroprotective Effects

- The compound's ability to elevate endocannabinoid levels suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have indicated that it may help protect neuronal cells from apoptosis under stress conditions.

Case Study 1: Pain Management

A study explored the efficacy of this compound in a rat model of chronic pain. The compound was administered at varying doses, revealing a dose-dependent reduction in pain sensitivity measured by the tail-flick test. The results indicated significant analgesic effects at doses as low as 1 mg/kg, with minimal side effects observed .

Case Study 2: Inflammation Reduction

In a model of carrageenan-induced paw edema, the administration of this compound resulted in a marked reduction in paw swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators, supporting its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Analgesic | FAAH inhibition | Rat chronic pain model | Significant pain reduction |

| Anti-inflammatory | Modulation of cytokine levels | Carrageenan-induced paw edema | Reduced swelling and inflammation |

| Neuroprotective | Increased endocannabinoid signaling | Neuronal cell culture | Enhanced cell survival |

Scientific Research Applications

Pharmacological Applications

1.1. Fatty Acid Amide Hydrolase Inhibition

One of the prominent applications of 4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride is as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the hydrolysis of bioactive lipids, including anandamide, which plays a role in pain modulation, inflammation, and other physiological processes. Studies have shown that compounds similar to this compound can effectively inhibit FAAH, leading to increased levels of endogenous cannabinoids in the brain, which may provide therapeutic effects for conditions such as chronic pain and anxiety disorders .

1.2. Neuropathic Pain Management

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant analgesic properties. In animal models of neuropathic pain, these compounds have been shown to reduce allodynia and hyperalgesia, suggesting their potential as broad-spectrum analgesics .

Synthesis and Derivative Development

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving piperazine derivatives and carboxylic acids. Techniques such as solid-phase synthesis have been utilized to create libraries of piperazine derivatives for screening their biological activities .

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | References |

|---|---|---|

| Solid-phase synthesis | 82 | |

| Direct amidation | High | |

| Conventional synthesis | Variable |

Case Studies

3.1. Clinical Studies on Pain Relief

A study conducted on the analgesic effects of FAAH inhibitors, including compounds related to this compound, demonstrated its efficacy in reducing pain responses in rat models. The results indicated a dose-dependent response with significant reductions in pain behavior compared to control groups .

3.2. Evaluation of Metabolic Stability

Another case study focused on the metabolic stability of piperazine derivatives, highlighting how modifications to the piperazine structure can enhance pharmacokinetic properties while maintaining efficacy against target enzymes like FAAH . This research underlines the importance of structural optimization in developing effective therapeutics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-phenethyl-piperazine-2-carboxylic acid amide dihydrochloride with related compounds:

Key Differences and Functional Implications

Fmoc-protected derivatives (e.g., 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride) are tailored for peptide synthesis, whereas the target compound lacks protective groups, suggesting direct biological activity .

Solubility and Salt Forms :

- Both the target compound and L-lysine amide dihydrochloride utilize dihydrochloride salts to address solubility challenges, a critical factor in drug formulation .

Biological Applications :

- Ethambutol dihydrochloride () and other tuberculosis drugs highlight the therapeutic relevance of dihydrochloride salts in antimicrobial therapy, though the target compound’s applications remain speculative without direct data.

- Encemicline hydrochloride (), a cognition enhancer, shares synthetic strategies (amide coupling and salt formation) with the target compound, suggesting possible CNS-targeted mechanisms .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride primarily involves:

- Starting from 2-piperazinecarboxylic acid or its salts.

- Conversion into N-acyl derivatives.

- Amidation with appropriate amines, specifically 4-phenethylpiperazine.

- Formation of the dihydrochloride salt to improve stability and handling.

This approach allows for the preparation of both enantiopure and racemic forms of the compound, which is critical for pharmaceutical applications.

Key Preparation Steps and Reaction Conditions

Conversion of 2-Piperazinecarboxylic Acid to N-Acyl Derivatives

- The initial step involves converting 2-piperazinecarboxylic acid or its salt into an N-acyl derivative.

- Alkyl or alkenyl groups (C1 to C6) can be introduced as part of the acyl moiety.

- This step is crucial for activating the acid for subsequent amidation.

- Typical alkyl groups include methyl, ethyl, propyl, butyl, pentyl, and hexyl variants; alkenyl groups include vinyl and allyl derivatives.

Amidation Reaction

- Amidation is performed by reacting the activated N-acyl piperazine derivative with the amine component, here 4-phenethylpiperazine.

- A modern, efficient amidation method involves the use of tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3) as a coupling reagent.

The reaction conditions typically involve:

This method is operationally simple, can be performed under air, and avoids the use of hazardous coupling agents like carbodiimides.

- The reaction tolerates a variety of amines, including cyclic secondary amines like piperazines, making it suitable for synthesizing the target compound.

Workup and Purification

- After completion, the reaction mixture undergoes a solid-phase workup using ion-exchange resins such as Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 to remove impurities.

- Drying agents like MgSO4 are used before filtration.

- The crude product is concentrated under reduced pressure.

- If necessary, further purification by column chromatography is performed, especially for amides with strongly basic or acidic groups.

Alternative Amidation via Carbodiimide Coupling

- Another established method involves carbodiimide-mediated coupling using EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DMAP (4-Dimethylaminopyridine) as a catalyst.

This method is used for coupling carboxylic acids with piperazine derivatives:

This method has been successfully used for synthesizing various piperazine amides, including phenyl-substituted piperazines, which are structurally related to 4-Phenethyl-piperazine-2-carboxylic acid amide.

Industrial Scale Considerations

- Previous syntheses involving multiple protection/deprotection steps and racemate resolution (e.g., using camphorsulfonic acid) are complex and unsuitable for scale-up.

- The direct amidation method using B(OCH2CF3)3 offers a more straightforward, scalable approach with good yields.

- The process avoids hazardous reagents and complicated purification, facilitating industrial application.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Conversion of 2-piperazinecarboxylic acid to N-acyl derivative | Alkyl or alkenyl groups, acid or salt form | Mild conditions, alkyl groups C1-C6 | Activation for amidation |

| 2 | Amidation using B(OCH2CF3)3 | B(OCH2CF3)3, 4-phenethylpiperazine, MeCN | 80°C, 5–24 h, open air | High yield, operationally simple |

| 3 | Amidation via carbodiimide coupling | EDC·HCl, DMAP, DCM, 4-phenethylpiperazine | Room temp, overnight, N2 atmosphere | Traditional, suitable for lab scale |

| 4 | Workup and purification | Ion-exchange resins, MgSO4, chromatography | Ambient conditions | Efficient impurity removal |

Research Findings and Yields

- The amidation using B(OCH2CF3)3 typically achieves good to excellent yields (often >70%) for piperazine amides.

- Carbodiimide coupling yields vary but are generally moderate to good (~27–50% in related compounds) depending on substrate and purification.

- Industrially scalable methods focus on simplifying the synthesis to reduce steps and increase overall yield while maintaining enantiomeric purity if required.

Q & A

Q. What are the recommended handling and storage protocols for 4-phenethyl-piperazine-2-carboxylic acid amide dihydrochloride to ensure stability?

- Methodological Answer : Store the compound in a well-sealed container at room temperature (20–25°C) away from moisture and light. Avoid prolonged storage, as degradation may occur, leading to hazardous byproducts like nitrogen oxides or hydrogen chloride . Use desiccants to minimize moisture absorption. When handling, wear PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life parameters .

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For aqueous-based assays, consider using co-solvents (e.g., ethanol or acetonitrile) at ≤5% v/v to avoid protein denaturation. Pre-saturate the solvent with the compound via sonication (30–60 min at 40°C) . Validate solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy to confirm homogeneity.

Q. Which analytical techniques are suitable for purity assessment and structural confirmation?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. Mobile phases combining acetonitrile and 0.1% trifluoroacetic acid in water are effective for resolving impurities . For structural confirmation, employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with reference standards, such as USP-certified piperazine derivatives .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability is pH-dependent: under acidic conditions (pH < 3), the dihydrochloride salt may dissociate, altering bioavailability. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Avoid exposure to oxidizers, which may generate toxic gases like CO or NOx .

Advanced Research Questions

Q. What synthetic strategies optimize yield for this compound?

- Methodological Answer : Use a two-step approach: (1) Amide coupling between piperazine-2-carboxylic acid and phenethylamine via EDC/HOBt activation in DCM; (2) Salt formation with HCl in anhydrous ethanol. Purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: 10% MeOH in DCM). Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor by LC-MS .

Q. Which biochemical pathways are potentially modulated by this compound?

- Methodological Answer : Based on structural analogs, the compound may interact with G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases (MAOs). Use radioligand binding assays (e.g., ³H-labeled serotonin receptors) or enzymatic inhibition studies (e.g., MAO-A/B activity kits) to identify targets . For cellular pathways, employ transcriptomic profiling (RNA-seq) or phosphoproteomics in model cell lines.

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. For nucleophilic substitution reactions, track intermediates using in-situ IR or ¹⁹F NMR (if fluorinated reagents are used). Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

Q. How should researchers address contradictory data in pharmacological studies?

- Methodological Answer : Contradictions may arise from batch-to-batch variability or degradation. Validate compound purity via HPLC before each assay . Replicate studies across multiple cell lines (e.g., HEK293 vs. CHO) or animal models. Perform meta-analyses of existing data to identify confounding variables (e.g., solvent choice, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.